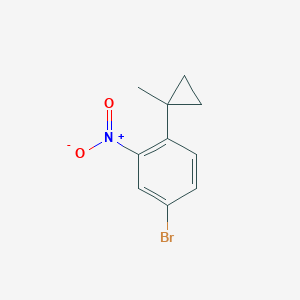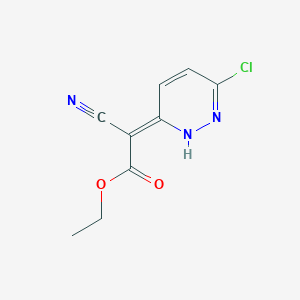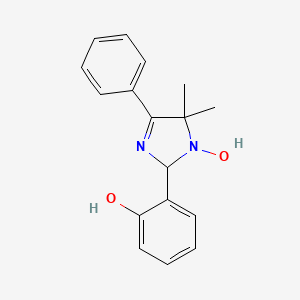
4-bromo-1-(1-methylcyclopropyl)-2-nitrobenzene
Overview
Description
4-bromo-1-(1-methylcyclopropyl)-2-nitrobenzene is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMNB and has a molecular formula of C10H10BrNO2. BMNB is a nitrobenzene derivative that has a bromine atom and a cyclopropyl group attached to its benzene ring.
Mechanism of Action
The mechanism of action of BMNB is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. BMNB has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the growth of Mycobacterium tuberculosis, the bacteria that causes tuberculosis.
Biochemical and Physiological Effects
BMNB has been shown to have several biochemical and physiological effects in the body. In vitro studies have demonstrated that BMNB inhibits the activity of certain enzymes and proteins, including tubulin, a protein involved in cell division, and topoisomerase II, an enzyme involved in DNA replication. In vivo studies have shown that BMNB has anti-tumor and anti-tuberculosis activity.
Advantages and Limitations for Lab Experiments
BMNB has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, BMNB also has some limitations, including its toxicity and potential side effects. Therefore, it is important to use proper safety precautions when working with BMNB in the lab.
Future Directions
There are several future directions for the study of BMNB. One area of research is the development of new drugs based on BMNB for the treatment of cancer and tuberculosis. Another area of research is the synthesis of new compounds based on BMNB for use in materials science. Additionally, further studies are needed to fully understand the mechanism of action of BMNB and its potential side effects.
Conclusion
In conclusion, BMNB is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BMNB have been discussed in this paper. Further research is needed to fully understand the potential of BMNB and its applications in various fields.
Scientific Research Applications
BMNB has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, BMNB has been investigated as a potential drug candidate for the treatment of cancer, tuberculosis, and other diseases. In organic synthesis, BMNB has been used as a building block for the synthesis of other compounds. In materials science, BMNB has been studied for its potential applications in the development of new materials, such as polymers and liquid crystals.
properties
IUPAC Name |
4-bromo-1-(1-methylcyclopropyl)-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-10(4-5-10)8-3-2-7(11)6-9(8)12(13)14/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIBRRGLOOUUTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(1-methylcyclopropyl)-2-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)amino]benzoic acid](/img/structure/B3828852.png)
![N'~1~,N'~4~-bis[(4-methylphenyl)sulfonyl]terephthalohydrazide](/img/structure/B3828853.png)
![3-(5-methyl-2-furyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B3828855.png)
![6-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B3828867.png)



![2-(4-methyl-6-{[3-(4-morpholinyl)propyl]amino}-2-pyrimidinyl)phenol](/img/structure/B3828887.png)

![1-(2,4-dibromophenyl)-5-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B3828901.png)
![ethyl [10-(aminocarbonyl)-10H-phenothiazin-2-yl]carbamate](/img/structure/B3828915.png)
![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-isopropoxyethyl)acetamide](/img/structure/B3828932.png)
![1-{4-bromo-2-[(5-bromo-2-propionylphenyl)-NNO-azoxy]phenyl}-1-propanone](/img/structure/B3828933.png)